

Physical Properties of 5-Nitronicotinic Acid Crystals: A Technical Guide

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Compound of Interest

Compound Name: *5-Nitronicotinic acid*

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Introduction

5-Nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in pharmaceutical and materials science research. Its chemical structure, featuring both a carboxylic acid and a nitro group on a pyridine ring, suggests the potential for diverse intermolecular interactions, leading to unique solid-state properties. This technical guide provides a comprehensive overview of the known and predicted physical properties of **5-Nitronicotinic acid** crystals. Due to the limited availability of published experimental data specifically for this compound, this guide combines reported values with established analytical methodologies for analogous compounds.

Core Physical Properties

A summary of the fundamental physical and chemical properties of **5-Nitronicotinic acid** is presented below. This information is crucial for its handling, formulation, and application in research and development.

Property	Value	Reference
Chemical Name	5-Nitropyridine-3-carboxylic acid	
Synonyms	5-Nitro-3-pyridinecarboxylic acid	
CAS Number	2047-49-6	
Molecular Formula	C ₆ H ₄ N ₂ O ₄	
Molecular Weight	168.11 g/mol	
Appearance	Yellowish solid	
Melting Point	171-173 °C	
Boiling Point	369.5 °C at 760 mmHg	
Density	1.571 g/cm ³	
Solubility	Data not extensively available. Expected to be soluble in polar organic solvents.	General knowledge based on structure.

Crystallographic Properties

As of the latest search, a definitive single-crystal X-ray diffraction study for **5-Nitronicotinic acid** has not been deposited in the Cambridge Structural Database (CSD).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Therefore, precise details regarding its crystal system, space group, and unit cell dimensions are not available. The determination of these properties is a critical step for understanding its solid-state behavior, including polymorphism and crystal habit.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including solubility, stability, and bioavailability.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) A comprehensive polymorphic screen for **5-Nitronicotinic acid** has not been reported in the literature. Such a study is essential for the selection of the most stable and suitable crystalline form for any pharmaceutical application.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of **5-Nitronicotinic acid**. While a complete set of high-resolution, fully interpreted spectra is not publicly available, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups. The coupling constants between the protons will provide information about their relative positions on the ring.[14][15][16][17][18]
- ^{13}C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons will be indicative of their chemical environment, with the carbon atoms attached to the nitro and carboxyl groups expected at lower fields.[14][15][16][17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **5-Nitronicotinic acid** will exhibit characteristic absorption bands corresponding to its functional groups.[19][20][21][22][23] Key expected vibrations include:

- O-H stretch (from the carboxylic acid): A broad band in the region of $2500\text{-}3300\text{ cm}^{-1}$.
- C=O stretch (from the carboxylic acid): A strong, sharp band around $1700\text{-}1730\text{ cm}^{-1}$.
- N-O stretch (from the nitro group): Two strong bands, one asymmetric (around $1520\text{-}1560\text{ cm}^{-1}$) and one symmetric (around $1340\text{-}1360\text{ cm}^{-1}$).
- C=N and C=C stretches (from the pyridine ring): Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-H stretches (aromatic): Weak to medium bands above 3000 cm^{-1} .

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **5-Nitronicotinic acid** in a suitable solvent is expected to show absorption bands in the ultraviolet region, arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic ring and the nitro group. The position and intensity of these bands can be sensitive to the solvent polarity.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#) For nitropyridine derivatives, absorption maxima are often observed in the 220-280 nm and 300-360 nm ranges.[\[24\]](#)[\[25\]](#)

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and phase behavior of **5-Nitronicotinic acid** crystals.

Differential Scanning Calorimetry (DSC)

DSC analysis would provide information on the melting point, heat of fusion, and any solid-state phase transitions. A typical DSC thermogram for a pure, crystalline organic compound shows a sharp endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate polymorphism or the presence of impurities.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For **5-Nitronicotinic acid**, TGA can be used to determine its thermal decomposition temperature and to identify any loss of solvent or water from the crystal lattice. Aromatic nitro compounds are known to have the potential for thermal instability, making TGA a critical safety assessment tool.[\[29\]](#)[\[32\]](#)[\[33\]](#)

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline standard methodologies for the characterization of **5-Nitronicotinic acid** crystals.

Single-Crystal X-ray Diffraction (SCXRD)

- Crystal Growth: Single crystals of **5-Nitronicotinic acid** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol,

acetone, or a mixture of solvents).

- **Data Collection:** A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 .

Powder X-ray Diffraction (PXRD)

- **Sample Preparation:** A finely ground powder of the crystalline material is packed into a sample holder.
- **Data Collection:** The PXRD pattern is recorded using a powder diffractometer with a specific X-ray source (e.g., Cu K α). The data is collected over a defined 2θ range with a specific step size and scan speed.
- **Data Analysis:** The resulting diffractogram (intensity vs. 2θ) serves as a fingerprint of the crystalline phase. It can be used for phase identification, purity assessment, and to study polymorphism.

Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
- **Analysis:** The sample pan and an empty reference pan are placed in the DSC cell. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- **Data Interpretation:** The heat flow to the sample is measured as a function of temperature, and the resulting thermogram is analyzed for thermal events such as melting and phase transitions.

Thermogravimetric Analysis (TGA)

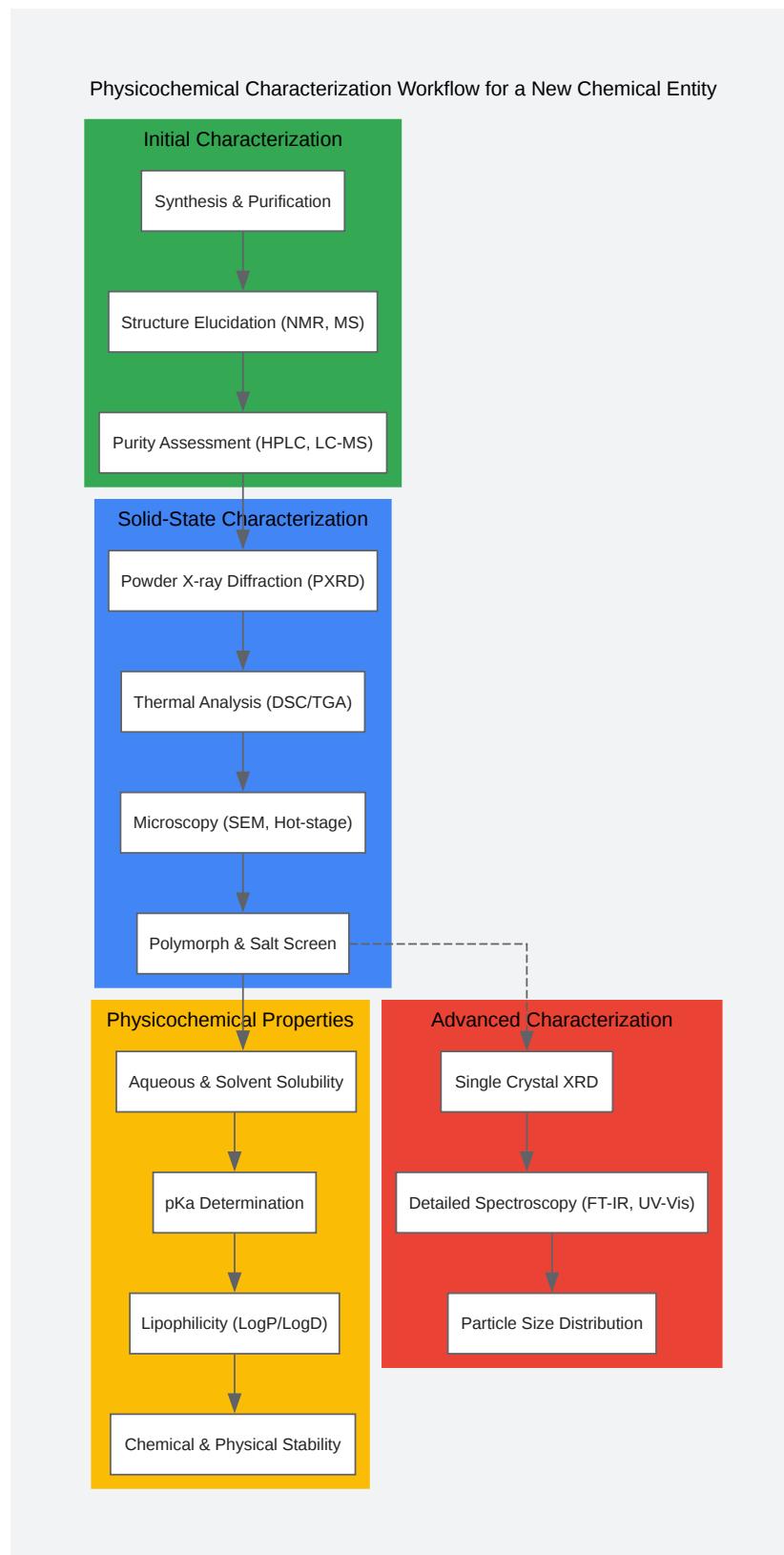
- Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
- Analysis: The pan is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Data Interpretation: The weight of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and any weight loss steps.

Solubility Studies

- Method: The equilibrium solubility of **5-Nitronicotinic acid** can be determined in various solvents (e.g., water, ethanol, methanol, acetone, acetonitrile) at different temperatures.[34] [35][36][37][38] The shake-flask method is commonly employed. An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated in a constant temperature bath until equilibrium is reached.
- Quantification: The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a new chemical entity like **5-Nitronicotinic acid**.

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